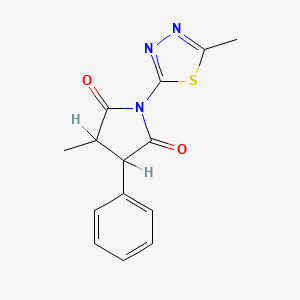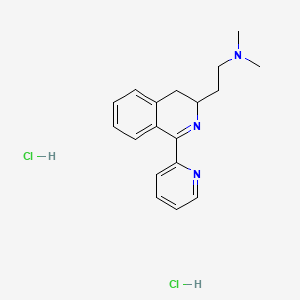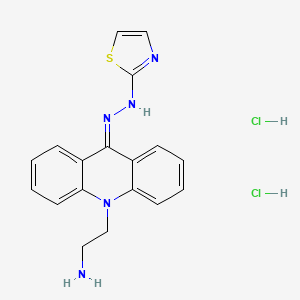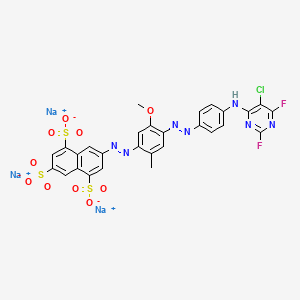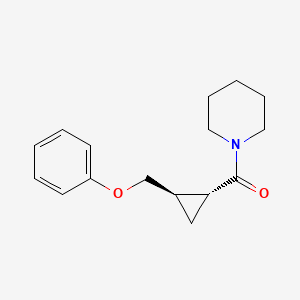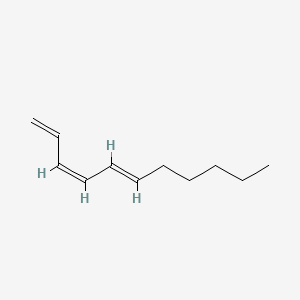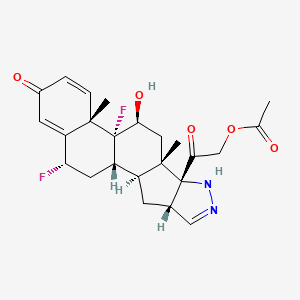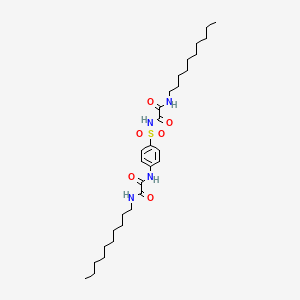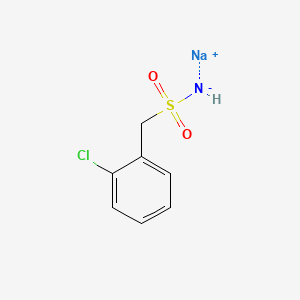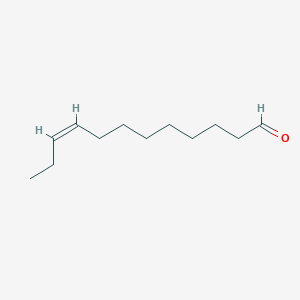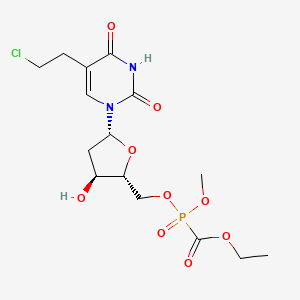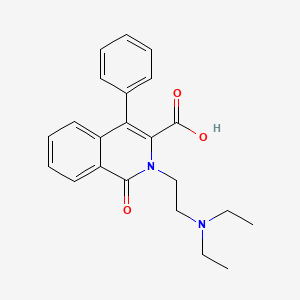
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(diethylamino)ethyl)-1-oxo-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(diethylamino)ethyl)-1-oxo-4-phenyl- is a complex organic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a dihydroisoquinoline core, a carboxylic acid group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(diethylamino)ethyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with diethylaminoethyl and phenyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high purity and yield. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(diethylamino)ethyl)-1-oxo-4-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(diethylamino)ethyl)-1-oxo-4-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(diethylamino)ethyl)-1-oxo-4-phenyl- involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
- 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-4-(2-thienyl)-
- 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2,4-dimethyl-1-oxo-, methyl ester
Uniqueness
Compared to similar compounds, 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(diethylamino)ethyl)-1-oxo-4-phenyl- is unique due to its specific structural features, such as the presence of the diethylaminoethyl group and the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
112392-94-6 |
|---|---|
Molekularformel |
C22H24N2O3 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H24N2O3/c1-3-23(4-2)14-15-24-20(22(26)27)19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)21(24)25/h5-13H,3-4,14-15H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
GLHZWNPVMRBAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


